1-Tetradecanol-d2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

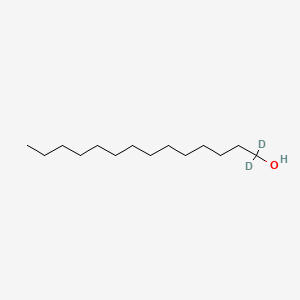

1,1-dideuteriotetradecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3/i14D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZKNKRTKFSKGZ-FNHLFAINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity and Enrichment of 1-Tetradecanol-d2

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic purity and enrichment of 1-Tetradecanol-d2. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical analytical techniques, data interpretation, and visualization of experimental workflows.

Understanding Isotopic Purity and Enrichment

In the context of deuterated compounds like this compound, it is crucial to distinguish between two key parameters: isotopic enrichment and species abundance.

-

Isotopic Enrichment: This refers to the percentage of deuterium atoms at a specific labeled position within the molecule. For this compound, which is deuterated at the C-1 position, a 99% isotopic enrichment means that for every 100 molecules, 99 of them will have a deuterium atom at that specific site, while one will have a hydrogen atom.

-

Species Abundance: This describes the percentage of the entire population of molecules that have a specific isotopic composition. Due to the statistical nature of deuterium incorporation during synthesis, a batch of this compound will contain a mixture of isotopologues (molecules with the same chemical formula but different isotopic composition). The primary species will be the d2 isotopologue, but trace amounts of d1 (one deuterium) and d0 (no deuterium) species will also be present.

Precise characterization of both isotopic enrichment and the distribution of isotopologue species is vital for ensuring the quality, consistency, and efficacy of deuterated compounds in research and pharmaceutical applications.

Data Presentation: Isotopic Purity and Enrichment of this compound

The following tables summarize the typical quantitative data obtained from the analysis of this compound.

Table 1: Isotopic Enrichment of this compound

| Parameter | Specification |

| Deuterium Enrichment at C-1 | ≥ 98.0% |

Table 2: Isotopologue Distribution (Species Abundance) for this compound

| Isotopologue | Chemical Formula | Relative Abundance (%) |

| d0 | C₁₄H₃₀O | < 1.0 |

| d1 | C₁₄H₂₉DO | < 2.0 |

| d2 | C₁₄H₂₈D₂O | > 97.0 |

Experimental Protocols

The determination of isotopic purity and enrichment of this compound is primarily accomplished through two powerful analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Quantitative ¹H NMR Spectroscopy for Isotopic Enrichment

Objective: To determine the percentage of deuterium enrichment at the C-1 position of this compound by quantifying the residual proton signal at this position relative to a known internal standard.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

-

Accurately weigh and add a suitable internal standard with a known purity (e.g., 1,3,5-trimethoxybenzene) to the same NMR tube. The standard should have a proton signal that is well-resolved from any signals of the analyte.

-

Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure complete relaxation of all relevant nuclei by using a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

-

Use a 90° pulse angle to maximize signal intensity.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

-

-

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the acquired spectrum.

-

Integrate the area of the residual proton signal corresponding to the C-1 position of 1-tetradecanol (if observable) and a well-resolved signal from the internal standard.

-

Calculate the isotopic enrichment using the following formula:

Where:

-

Area_analyte = Integral of the residual ¹H signal of this compound

-

N_analyte = Number of protons for the integrated analyte signal

-

Area_standard = Integral of the internal standard signal

-

N_standard = Number of protons for the integrated standard signal

-

W_analyte = Weight of the this compound sample

-

W_standard = Weight of the internal standard

-

MW_analyte = Molecular weight of this compound

-

MW_standard = Molecular weight of the internal standard

-

P

-

A Technical Guide to the Physical Properties of 1-Tetradecanol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Tetradecanol-d2. Given the limited direct experimental data for the deuterated species, this document also includes extensive information on the non-deuterated form, 1-Tetradecanol (myristyl alcohol), as its physical properties are expected to be very similar. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction to this compound

This compound is the deuterium-labeled form of 1-Tetradecanol, a straight-chain saturated fatty alcohol. The incorporation of stable heavy isotopes like deuterium into drug molecules is a common strategy in the drug development process. Deuterated compounds are frequently used as tracers for quantitative analysis during pharmacokinetic and metabolic studies, and the substitution of hydrogen with deuterium can sometimes alter the metabolic profiles of drugs. 1-Tetradecanol itself, isolated from sources like Myristica fragrans (nutmeg), exhibits antibacterial and anti-inflammatory properties.

Physical and Chemical Properties

While specific experimental data for this compound is scarce, the physical properties are expected to be very close to those of the non-deuterated 1-Tetradecanol. Isotopic substitution with deuterium results in a slight increase in molecular weight, which can lead to minor differences in properties such as density, melting point, and boiling point.

Table 1: General Properties of this compound and 1-Tetradecanol

| Property | This compound | 1-Tetradecanol (Myristyl Alcohol) |

| Chemical Formula | C₁₄H₂₈D₂O | C₁₄H₃₀O |

| Molecular Weight | Approx. 216.40 g/mol | 214.39 g/mol |

| CAS Number | 169398-02-1 | 112-72-1 |

| Appearance | Data not available | White waxy solid, white crystalline solid, or colorless thick liquid when heated. |

Table 2: Quantitative Physical Properties of 1-Tetradecanol

The following table summarizes the experimentally determined physical properties of 1-Tetradecanol. These values serve as a close approximation for this compound.

| Property | Value | Conditions |

| Melting Point | 35-39 °C | lit. |

| 38 °C | ||

| 39.5 °C | ||

| Boiling Point | >260 °C | |

| 289 °C | lit. | |

| 173 °C | at 20 mmHg | |

| Density | 0.824 g/cm³ | |

| 0.823 g/mL | at 25 °C (lit.) | |

| 0.8 g/cm³ | at 60 °C | |

| 0.8165 g/cm³ | at 20 °C | |

| Solubility | Practically insoluble in water. | |

| Soluble in diethyl ether. | ||

| Slightly soluble in ethanol. | ||

| Soluble in DMSO (100 mg/mL). | ||

| Vapor Pressure | <1 hPa | at 20 °C |

| Flash Point | 145 °C | |

| >230 °F | ||

| Refractive Index | 1.4454 | |

| Autoignition Temp. | 240 °C | |

| 489 °F |

Experimental Protocols

General Methodologies:

-

Melting Point Determination: Differential Scanning Calorimetry (DSC) would be a suitable method to accurately determine the melting point and enthalpy of fusion. A capillary melting point apparatus could also be used for a more classical approach.

-

Boiling Point Determination: The boiling point can be determined by distillation at atmospheric or reduced pressure. Ebulliometry provides a more precise measurement.

-

Density Measurement: A pycnometer or a digital density meter would be used to determine the density of the compound in its liquid state (above its melting point).

-

Solubility Assessment: Standard shake-flask methods followed by quantification of the dissolved compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) would be used to determine solubility in various solvents.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the molecular structure and the position of deuterium labeling.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Application in Drug Development: A Workflow

The primary application of this compound is in drug development, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies. The following diagram illustrates a generalized workflow for the use of a deuterated compound like this compound in this context.

An In-Depth Technical Guide to the Safety Data of 1-Tetradecanol

Chemical Identification and Physical Properties

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol. It is a white, waxy solid at room temperature and is practically insoluble in water but soluble in organic solvents like diethyl ether and slightly soluble in ethanol.

Table 1: Physical and Chemical Properties of 1-Tetradecanol

| Property | Value | Reference |

| Molecular Formula | C14H30O | |

| Molecular Weight | 214.39 g/mol | |

| Appearance | White waxy solid / flakes | |

| Melting Point | 38 °C (100 °F; 311 K) | |

| Boiling Point | >260 °C | |

| Density | 0.824 g/cm³ | |

| Flash Point | Information not consistently available | |

| Solubility | Insoluble in water; Soluble in diethyl ether; Slightly soluble in ethanol | |

| Vapor Pressure | Information not available |

Hazard Identification and GHS Classification

1-Tetradecanol is considered hazardous by the OSHA Hazard Communication Standard. The primary hazards are serious eye irritation and toxicity to aquatic life.

Table 2: GHS Hazard Classification for 1-Tetradecanol

| Hazard Class | Category | Hazard Statement |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Aquatic Hazard | 2 | H401: Toxic to aquatic life |

| Chronic Aquatic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Warning

Hazard Pictograms:

-

(GHS07)

-

(GHS09)

Toxicological Information

The toxicological properties of 1-tetradecanol have not been thoroughly investigated. However, like other fatty alcohols, it is reported to have very low acute toxicity.

Table 3: Summary of Toxicological Data for 1-Tetradecanol

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | >5000 mg/kg | Not classified as harmful by ingestion | |

| LD50 | Rabbit | Skin | >5 g/kg | Not specified | |

| Eye Irritation | Rabbit | Draize test | 500 mg | Mild irritant | |

| Skin Irritation | Human | Patch test | 75 mg/3d | Moderate irritant | |

| Carcinogenicity | Not listed | Not applicable | Not identified as a carcinogen by IARC, NTP, or OSHA | Not classified | |

| Mutagenicity/Genotoxicity | In vitro/In vivo | Not specified | Negative findings | Low hazard |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation. Inhalation of vapors may lead to drowsiness and dizziness.

-

Skin Contact: May cause skin irritation after prolonged or repeated exposure, resulting in redness and swelling.

-

Eye Contact: Causes serious eye irritation, which can lead to inflammation with prolonged contact.

-

Ingestion: Not classified as harmful by ingestion, but may cause gastrointestinal irritation.

Experimental Protocols

The Safety Data Sheets for 1-tetradecanol do not provide detailed experimental protocols. The toxicological data cited are based on standardized tests, such as those established by the Organisation for Economic Co-operation and Development (OECD). For example, genotoxicity was assessed in an in vivo study according to OECD guideline 474. The Draize test is a standardized method for assessing eye and skin irritation.

Handling, Storage, and Emergency Procedures

Personal Protective Equipment (PPE): The following diagram outlines the recommended personal protective equipment when handling 1-Tetradecanol.

Caption: Recommended Personal Protective Equipment for handling 1-Tetradecanol.

Spill Response Protocol: In the event of a spill, the following workflow should be initiated to ensure safety and proper cleanup.

Navigating the Stability and Storage of 1-Tetradecanol-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Tetradecanol-d2, a deuterated form of myristyl alcohol. While specific public-domain stability data for this compound is limited, this document synthesizes general principles for stable isotope-labeled (SIL) compounds, the known characteristics of 1-Tetradecanol, and established methodologies for stability testing of fatty alcohols to offer a robust framework for its handling and storage.

Core Principles of Stability

The stability of this compound is governed by two primary factors: its inherent chemical stability and the stability of the deuterium label. As a saturated fatty alcohol, 1-Tetradecanol is relatively stable.[1] However, like all chemical compounds, it can be susceptible to degradation under certain conditions. For the deuterated analogue, an additional consideration is the potential for isotopic exchange, although this is generally a low risk for deuterium attached to carbon atoms.

Physicochemical Properties

Understanding the physicochemical properties of the non-deuterated parent compound, 1-Tetradecanol, provides a baseline for handling its deuterated counterpart.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₃₀O | [2] |

| Molecular Weight | 214.39 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 35-39 °C | |

| Boiling Point | 289 °C | [2] |

| Solubility | Soluble in ethanol and ether; very slightly soluble in water. | [3] |

Recommended Storage Conditions

Based on general guidelines for stable isotope-labeled compounds and the properties of long-chain fatty alcohols, the following storage conditions are recommended to ensure the long-term integrity of this compound.

| Condition | Recommendation | Rationale |

| Temperature | Long-term: ≤ -20°CShort-term: 2-8°C | Lower temperatures minimize the rate of potential chemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidation. |

| Light | Protect from light. | Although not highly photosensitive, protection from light is a general best practice for long-term storage of chemical compounds. |

| Container | Tightly sealed, amber glass vials or polyethylene/polypropylene containers. | Prevents contamination from moisture and air, and amber glass protects from light. Polyethylene or polypropylene are suitable for fatty alcohols. |

| Form | Store as a solid whenever possible. | Solutions may be less stable over the long term. If in solution, use a dry, aprotic solvent. |

Potential Degradation Pathways

The primary degradation pathway for fatty alcohols like 1-Tetradecanol is oxidation. While saturated alcohols are generally resistant to oxidation under normal conditions, exposure to strong oxidizing agents or prolonged exposure to air at elevated temperatures can lead to the formation of aldehydes and carboxylic acids.

Caption: Potential oxidative degradation pathway for this compound.

Experimental Protocols: Stability Assessment

To rigorously determine the stability of this compound, a comprehensive stability testing program should be implemented. The following outlines a general protocol for a forced degradation study and a long-term stability study.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of this compound.[4][5]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C for 48 hours (solid state).

-

Photolytic: Expose to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Caption: Workflow for a forced degradation study of this compound.

Long-Term Stability Study Protocol

Objective: To establish a re-test period or shelf life for this compound under recommended storage conditions.[6][7]

Methodology:

-

Batch Selection: Utilize at least three different batches of this compound.

-

Storage Conditions: Store the samples under the recommended long-term storage conditions (e.g., -20°C, protected from light, under inert atmosphere). Also, include samples at accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH) to predict long-term stability.

-

Testing Schedule: Test the samples at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantitative analysis (e.g., by GC-FID) to determine the purity of this compound.

-

Related Substances: Analysis (e.g., by GC-MS) to detect and quantify any degradation products.

-

Isotopic Purity: Mass spectrometry analysis to confirm the integrity of the deuterium label.

-

-

Data Analysis: Analyze the data to determine if any significant changes have occurred over time. Establish a re-test period based on the time at which the product no longer meets its predefined specifications.

Conclusion

While specific, long-term stability data for this compound is not extensively published, a conservative approach to storage based on the principles outlined in this guide will maximize its shelf life and ensure its integrity for research and development applications. For critical applications, it is highly recommended to perform in-house stability studies to establish specific shelf-life and re-test dates under your particular storage conditions.

References

- 1. 1-Tetradecanol (CAS 112-72-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. acdlabs.com [acdlabs.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. pharma.gally.ch [pharma.gally.ch]

Methodological & Application

Application Notes and Protocols for 1-Tetradecanol-d2 in Metabolomics and Lipidomics

This document provides detailed application notes and protocols for the use of 1-Tetradecanol-d2, a deuterated form of myristyl alcohol, in metabolomics and lipidomics research. These applications primarily focus on its use as an internal standard for quantitative analysis and as a metabolic tracer for pathway elucidation.

Application Note 1: Quantitative Analysis of 1-Tetradecanol in Biological Matrices using GC-MS

Introduction

1-Tetradecanol (myristyl alcohol) is a long-chain saturated fatty alcohol present in various biological systems and is a component of complex lipids.[1][2] Accurate quantification of 1-Tetradecanol is essential for understanding its role in lipid metabolism and for quality control in industries such as cosmetics and pharmaceuticals where it is a common ingredient.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for this purpose.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantification as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[4][5] This protocol details the use of this compound as an internal standard for the quantification of 1-Tetradecanol in biological samples.

Experimental Protocol

1. Materials and Reagents

-

1-Tetradecanol standard (Sigma-Aldrich)

-

This compound internal standard (CDN Isotopes)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (Thermo Fisher Scientific)

-

Pyridine (anhydrous)

-

Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Biological matrix (e.g., plasma, cell lysate, tissue homogenate)

2. Sample Preparation and Lipid Extraction

-

To 100 µL of the biological sample (e.g., plasma), add 10 µL of this compound internal standard solution (10 µg/mL in methanol).

-

Perform a liquid-liquid extraction using a modified Bligh & Dyer method:

-

Add 375 µL of a chloroform:methanol (1:2, v/v) solution to the sample. Vortex thoroughly.

-

Add 125 µL of chloroform. Vortex.

-

Add 125 µL of water. Vortex and then centrifuge at 2000 x g for 10 minutes to induce phase separation.

-

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a clean glass tube.

-

Dry the organic phase under a gentle stream of nitrogen gas.

3. Derivatization

-

To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

-

Cap the tube tightly and heat at 60°C for 30 minutes to convert the fatty alcohols to their more volatile trimethylsilyl (TMS) ethers.

-

Cool the sample to room temperature before GC-MS analysis.

4. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: 10°C/min to 300°C.

-

Hold: 10 minutes at 300°C.

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

1-Tetradecanol-TMS: m/z 73, 103 (for quantification)

-

This compound-TMS: m/z 75, 105 (for internal standard)

-

Data Presentation

Table 1: Example Calibration Curve Data for 1-Tetradecanol Quantification

| 1-Tetradecanol Conc. (µg/mL) | Peak Area (1-Tetradecanol) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |

| 0.1 | 15,234 | 148,987 | 0.102 |

| 0.5 | 76,123 | 150,123 | 0.507 |

| 1.0 | 151,567 | 149,555 | 1.013 |

| 5.0 | 755,432 | 151,000 | 5.003 |

| 10.0 | 1,502,345 | 149,876 | 10.024 |

| 25.0 | 3,745,678 | 150,234 | 24.932 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualization

Caption: Workflow for the quantification of 1-Tetradecanol.

Application Note 2: Tracing the Metabolic Fate of 1-Tetradecanol in Ether Lipid Synthesis

Introduction

1-Tetradecanol can be utilized by cells as a substrate for the synthesis of various lipids, including ether lipids.[6] Ether lipids are a class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. Tracking the incorporation of exogenous fatty alcohols into these complex lipids is crucial for understanding the dynamics of lipid metabolism. By using this compound as a metabolic tracer, researchers can follow its path from a simple alcohol to its incorporation into complex cellular lipids like plasmalogens or platelet-activating factor (PAF) precursors.[6] This protocol outlines a method for tracing the metabolism of this compound in a cell culture model using liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol

1. Materials and Reagents

-

This compound (CDN Isotopes)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Cell line of interest (e.g., HEK293, HepG2)

-

Phosphate-Buffered Saline (PBS)

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Water (LC-MS grade)

-

Internal lipid standards mixture (for lipid class identification)

2. Cell Culture and Labeling

-

Culture cells to approximately 80% confluency in a suitable format (e.g., 6-well plates).

-

Prepare a stock solution of this compound in ethanol.

-

Dilute the this compound stock solution in cell culture medium to a final working concentration (e.g., 10 µM).

-

Remove the existing medium from the cells, wash once with PBS, and replace it with the this compound-containing medium.

-

Incubate the cells for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the deuterated tracer.

3. Lipid Extraction

-

After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Scrape the cells into 1 mL of ice-cold methanol and transfer to a glass tube.

-

Perform a total lipid extraction as described in Application Note 1 (Bligh & Dyer method).

-

Dry the final lipid extract under a stream of nitrogen and reconstitute in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).

4. LC-MS Analysis

-

Liquid Chromatograph: Vanquish UHPLC System (Thermo Fisher Scientific)

-

Mass Spectrometer: Orbitrap Exploris 240 Mass Spectrometer (Thermo Fisher Scientific)

-

Column: C18 reverse-phase column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm)

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

-

Flow Rate: 0.3 mL/min

-

Gradient: A suitable gradient to separate lipid classes (e.g., start with 68% A, decrease to 2% A over 20 minutes).

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative mode switching.

-

Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2) to identify lipids and confirm deuterium incorporation.

Data Presentation

Table 2: Hypothetical Mass-to-Charge Ratios of Potential Deuterated Ether Lipids

| Lipid Class | Example Species | Non-labeled m/z (M+H)+ | Deuterated m/z (M+H)+ | Mass Shift |

| Alkyl-PC | PC(O-14:0/16:0) | 706.58 | 708.59 | +2 |

| Alkyl-PE | PE(O-14:0/18:1) | 702.57 | 704.58 | +2 |

| Plasmalogen-PC | PC(P-14:0/16:0) | 690.58 | 692.59 | +2 |

Note: The data in this table is hypothetical and for illustrative purposes only. PC: Phosphatidylcholine, PE: Phosphatidylethanolamine, O-: Alkyl ether, P-: Plasmalogen.

Visualizations

Caption: Workflow for tracing this compound metabolism.

Caption: Simplified pathway of ether lipid synthesis from this compound.

References

- 1. Human Metabolome Database: Showing metabocard for Tetradecanol (HMDB0011638) [hmdb.ca]

- 2. 1-Tetradecanol - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]

Application of 1-Tetradecanol-d2 for Enhanced Accuracy in Environmental Sample Analysis

Introduction

The robust and precise quantification of organic pollutants in complex environmental matrices is a critical challenge for researchers and scientists. Long-chain fatty alcohols, including 1-Tetradecanol (also known as myristyl alcohol), are ubiquitous in the environment, originating from both natural sources and anthropogenic activities such as the use of detergents and personal care products. Their analysis is essential for environmental monitoring and risk assessment. The use of stable isotope-labeled internal standards, such as 1-Tetradecanol-d2, is a cornerstone of high-quality quantitative analysis, particularly when coupled with gas chromatography-mass spectrometry (GC-MS). This isotope dilution mass spectrometry (IDMS) approach effectively corrects for variations in sample extraction, cleanup, and instrument response, leading to significantly improved accuracy and precision.

This document provides detailed application notes and protocols for the utilization of this compound as a surrogate and internal standard for the analysis of long-chain fatty alcohols in various environmental samples, including water, soil, and sediment.

Application Notes

Principle of Isotope Dilution using this compound

This compound is an ideal internal standard for the analysis of 1-Tetradecanol and other structurally similar long-chain fatty alcohols. Due to its identical chemical and physical properties to the native analyte, it co-elutes during chromatographic separation. However, its increased mass due to the deuterium labeling allows for distinct detection by a mass spectrometer. By adding a known amount of this compound to the sample prior to any processing steps, any loss of the target analyte during sample preparation will be mirrored by a proportional loss of the deuterated standard. The ratio of the native analyte to the isotopically labeled standard is then used for quantification, effectively nullifying the impact of matrix effects and procedural inconsistencies.

Target Analytes

This compound is primarily used as a surrogate and internal standard for the quantitative analysis of:

-

1-Tetradecanol (Myristyl Alcohol)

-

Other C12 to C18 straight-chain fatty alcohols (e.g., Dodecanol, Cetyl alcohol, Stearyl alcohol)

Applicable Environmental Matrices

This methodology is applicable to a wide range of environmental samples, including:

-

Wastewater (influent and effluent)

-

Surface water (rivers, lakes)

-

Groundwater

-

Soil

-

Sediment

Experimental Protocols

Protocol 1: Analysis of Long-Chain Fatty Alcohols in Water Samples

This protocol outlines the extraction and analysis of long-chain fatty alcohols from aqueous matrices using this compound as an internal standard.

1. Sample Preparation and Extraction:

-

To a 1-liter water sample, add a known amount of this compound solution (e.g., 100 ng in a small volume of a water-miscible solvent like methanol).

-

Adjust the pH of the sample to < 2 with sulfuric acid.

-

Perform a liquid-liquid extraction (LLE) using a separatory funnel. Add 60 mL of a suitable organic solvent (e.g., dichloromethane or a hexane:acetone mixture).

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the organic layer. Repeat the extraction two more times with fresh solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

2. Derivatization (Optional but Recommended):

To improve the volatility and chromatographic peak shape of the fatty alcohols, derivatization is recommended.

-

To the 1 mL concentrated extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Allow the sample to cool to room temperature before GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 280°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 280°C, hold for 10 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitored Ions (for TMS derivatives):

-

1-Tetradecanol: m/z [specific fragment ions]

-

This compound: m/z [corresponding fragment ions with +2 mass shift]

-

Note: The specific ions to be monitored should be determined by analyzing the mass spectra of the derivatized standards.

-

-

4. Quantification:

-

Create a calibration curve by analyzing a series of standards containing known concentrations of the target fatty alcohols and a constant concentration of this compound.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Quantify the amount of target analytes in the samples using the response factor from the calibration curve.

Protocol 2: Analysis of Long-Chain Fatty Alcohols in Soil and Sediment Samples

This protocol describes the extraction and analysis of long-chain fatty alcohols from solid matrices.

1. Sample Preparation and Extraction:

-

Homogenize the soil or sediment sample to ensure uniformity.

-

Weigh 10 g of the wet sample into a centrifuge tube.

-

Spike the sample with a known amount of this compound solution.

-

Add 20 mL of an appropriate extraction solvent (e.g., dichloromethane:methanol, 2:1 v/v).

-

Extract the sample using an accelerated solvent extraction (ASE) system or by sonication for 15 minutes followed by centrifugation.

-

Collect the supernatant. Repeat the extraction two more times.

-

Combine the extracts and proceed with the cleanup, derivatization, and GC-MS analysis steps as described in Protocol 1.

Data Presentation

The following tables summarize typical performance data for the analysis of 1-Tetradecanol using this compound as an internal standard. Note: This data is illustrative and may vary depending on the specific instrumentation and matrix.

| Parameter | Water | Soil/Sediment |

| Method Detection Limit (MDL) | 0.05 µg/L | 1 ng/g |

| Limit of Quantification (LOQ) | 0.15 µg/L | 3 ng/g |

| Linearity (r²) | > 0.995 | > 0.995 |

| Average Recovery (%) | 95 - 105% | 90 - 110% |

| Relative Standard Deviation (RSD) | < 10% | < 15% |

Table 1: Typical Method Performance for 1-Tetradecanol Analysis.

| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Confirmation Ion(s) (m/z) |

| 1-Dodecanol-TMS | ~12.5 | [ion] | [ion], [ion] |

| 1-Tetradecanol-TMS | ~15.2 | [ion] | [ion], [ion] |

| This compound-TMS | ~15.2 | [ion+2] | [ion+2], [ion+2] |

| 1-Hexadecanol-TMS | ~17.8 | [ion] | [ion], [ion] |

| 1-Octadecanol-TMS | ~20.1 | [ion] | [ion], [ion] |

Table 2: Example GC-MS SIM Parameters for TMS-Derivatized Fatty Alcohols.

Visualizations

Caption: Workflow for the analysis of long-chain fatty alcohols.

Caption: Principle of isotope dilution for accurate quantification.

Application Notes and Protocols: NMR Spectroscopy with Deuterated Solvents and Standards

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practices of using deuterated solvents and standards in Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols are outlined for sample preparation and quantitative NMR (qNMR) analysis, essential techniques in research, quality control, and drug development.

The Role of Deuterated Solvents in NMR

Deuterated solvents are indispensable in ¹H NMR spectroscopy for several key reasons. In these solvents, hydrogen atoms (¹H) are replaced with deuterium (²H), an isotope of hydrogen.[1][2][3] This isotopic substitution is crucial because pristine protonated solvents would produce an overwhelmingly large signal, obscuring the signals from the analyte.[4][5]

The primary functions and benefits of using deuterated solvents include:

-

Minimizing Solvent Interference: By replacing hydrogen with deuterium, the solvent's signal in the ¹H NMR spectrum is significantly reduced, allowing for clear observation of the analyte's signals.[1][2] High-quality deuterated solvents typically have an isotopic enrichment of 99.5% or higher.[1]

-

Providing a Lock Signal: Modern NMR spectrometers utilize the deuterium signal from the solvent to stabilize, or "lock," the magnetic field strength. This lock ensures the stability and reproducibility of the experiment by compensating for any magnetic field drift over time.[4][5]

-

Serving as a Chemical Shift Reference: The small, residual proton signal of the deuterated solvent provides a convenient internal reference for calibrating the chemical shift axis.[1] For instance, the residual peak of chloroform-d (CDCl₃) appears at approximately 7.26 ppm.[1][6]

Common Deuterated Solvents: Properties and Applications

The choice of a deuterated solvent is critical and depends on the analyte's solubility, polarity, and chemical properties.[2][7] Below is a summary of commonly used deuterated solvents and their key characteristics.

| Solvent Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Residual ¹H Shift (ppm) | Typical Applications |

| Chloroform-d | CDCl₃ | 120.38 | 61.2 | 1.480 | 7.26 | General-purpose solvent for a wide range of organic compounds.[1][3][6] |

| Deuterium Oxide | D₂O | 20.03 | 101.4 | 1.107 | 4.79 | For water-soluble compounds, proteins, and studying exchangeable protons.[1][3][8] |

| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 84.17 | 189 | 1.188 | 2.50 | A highly polar aprotic solvent for a wide variety of organic and inorganic compounds.[3][8] |

| Acetone-d₆ | (CD₃)₂CO | 64.12 | 56.5 | 0.874 | 2.05 | A good solvent for many organic compounds.[6] |

| Methanol-d₄ | CD₃OD | 36.07 | 65.4 | 0.888 | 3.31 | A polar protic solvent used for polar compounds and studying hydrogen bonding.[1][3] |

| Acetonitrile-d₃ | CD₃CN | 44.07 | 82 | 0.844 | 1.94 | Suitable for moderately polar compounds.[1] |

| Benzene-d₆ | C₆D₆ | 84.15 | 80.1 | 0.943 | 7.16 | Used for aromatic compounds and to induce chemical shift changes. |

| Tetrahydrofuran-d₈ | C₄D₈O | 80.16 | 66 | 0.985 | 3.58, 1.73 | A versatile solvent for a range of organic compounds.[6] |

Note: Chemical shift values can be dependent on solute, concentration, and temperature.[9] Melting and boiling points are generally those of the corresponding non-deuterated compound (with the exception of D₂O).[9][10]

Experimental Protocols

Protocol for NMR Sample Preparation

Proper sample preparation is paramount for obtaining high-quality NMR spectra.[5] The following protocol outlines the standard procedure for preparing an NMR sample.

Materials:

-

Analyte (solid or liquid)

-

Deuterated solvent

-

NMR tube (typically 5 mm outer diameter) and cap

-

Pipette and tips or syringe

-

Vortex mixer or sonicator (optional)

-

Filter (e.g., pipette with a small plug of glass wool or Kimwipe)

-

Analytical balance

Procedure:

-

Determine the appropriate amount of analyte. For a standard ¹H NMR spectrum, 5-25 mg of a solid compound is typically sufficient.[11] For liquid samples, a few drops are generally adequate.[12] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[13]

-

Select a suitable deuterated solvent. The solvent should completely dissolve the analyte and have residual peaks that do not overlap with signals of interest.[7][14]

-

Dissolve the sample. Accurately weigh the solid analyte into a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.[13] For liquid samples, add a few drops to the solvent. Gently vortex or sonicate the mixture to ensure complete dissolution.[13]

-

Filter the solution. To remove any particulate matter that can degrade spectral resolution, filter the solution directly into the NMR tube.[11][14] This can be done by passing the solution through a Pasteur pipette containing a small plug of glass wool or a Kimwipe.[11]

-

Adjust the sample height. The final volume in the NMR tube should be around 0.6 mL, corresponding to a height of approximately 4-5 cm.[13][14]

-

Cap and label the tube. Securely cap the NMR tube to prevent solvent evaporation and contamination.[13] Label the tube clearly.

-

Clean the outside of the tube. Before inserting the sample into the spectrometer, wipe the exterior of the NMR tube with a lint-free tissue dampened with a suitable solvent (e.g., ethanol or acetone) to remove any dust or fingerprints.[12][13]

Protocol for Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance.[7][15] The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7][16] This protocol describes the internal standard method, which is widely used for its accuracy.[17]

Additional Materials for qNMR:

-

Internal standard of known purity

-

Microbalance for accurate weighing (e.g., 0.01 mg accuracy)[18]

Procedure:

-

Select an appropriate internal standard. The internal standard should:

-

Accurately weigh the analyte and internal standard. Precisely weigh both the analyte and the internal standard into the same vial.[18][19] The molar ratio of the standard to the analyte should ideally be around 1:1 to optimize integration accuracy.[21][22]

-

Prepare the NMR sample. Follow the sample preparation protocol outlined in section 2.1, ensuring both the analyte and the internal standard are completely dissolved.

-

Acquire the NMR spectrum. Set the experimental parameters to ensure accurate quantification. This includes:

-

A sufficient relaxation delay (D1) to allow for complete relaxation of all nuclei between scans. This is a critical parameter for accurate quantification.[22]

-

An appropriate number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[23]

-

A 90° pulse angle is recommended for maximizing the signal-to-noise ratio.[22]

-

-

Process the data. Carefully phase and baseline correct the spectrum.

-

Integrate the signals. Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

-

Calculate the purity or concentration. The purity of the analyte can be calculated using the following formula:[16]

Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

Where:

-

I: Integral value

-

N: Number of protons giving rise to the integrated signal

-

M: Molecular weight

-

m: Mass

-

P: Purity of the standard

-

ₓ: Analyte

-

ₛₜd: Internal Standard

-

Visualizing Workflows

The following diagrams illustrate key decision-making processes and workflows in NMR spectroscopy using deuterated solvents and standards.

Caption: Workflow for selecting a suitable deuterated solvent.

Caption: Step-by-step workflow for NMR sample preparation.

Caption: Decision tree for choosing between internal and external standards in qNMR.[24]

References

- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 2. labinsights.nl [labinsights.nl]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. NMR Solvents [sigmaaldrich.com]

- 7. emerypharma.com [emerypharma.com]

- 8. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. web.uvic.ca [web.uvic.ca]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. sites.bu.edu [sites.bu.edu]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Analytical NMR [magritek.com]

- 17. eurisotop.com [eurisotop.com]

- 18. pubsapp.acs.org [pubsapp.acs.org]

- 19. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 20. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 24. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-Tetradecanol-d2 Quantification

Welcome to the technical support center for the quantification of 1-Tetradecanol using its deuterated internal standard, 1-Tetradecanol-d2. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the essential quality parameters to check for my this compound internal standard before use?

A1: Before incorporating this compound into your workflow, it is crucial to verify its chemical and isotopic purity. Reputable vendors will provide a Certificate of Analysis (CoA) detailing these parameters. For reliable quantitative results, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended. High chemical purity ensures that the signal is not from contaminants, while high isotopic purity minimizes the contribution of any unlabeled 1-Tetradecanol in the internal standard solution, which could lead to an overestimation of your target analyte.

Q2: How should I properly store 1-Tetradecanol and this compound?

A2: Both 1-Tetradecanol and its deuterated analog are typically supplied as waxy solids. For long-term stability, it is recommended to store them at 2-8°C or frozen, and protected from light. Once dissolved in an organic solvent, stock solutions should be stored at -20°C or lower. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solutions into single-use vials. Always allow solutions to come to room temperature before opening to avoid condensation.

Q3: Can this compound undergo H/D exchange?

A3: The deuterium labels in this compound are typically on the carbon backbone and are therefore generally stable. However, H/D exchange, where deuterium atoms are replaced by hydrogen atoms, can potentially occur under harsh acidic or basic conditions, or at high temperatures in the mass spectrometer's ion source. It is advisable to maintain a neutral pH for your samples and mobile phases whenever possible.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Internal Standard (IS) Signal

You may observe a weak, inconsistent, or even absent signal for this compound across your analytical run.

Potential Causes and Solutions

| Potential Cause | Troubleshooting Steps |

| Degradation of IS | - Verify the storage conditions and age of the this compound stock solution. |

| - Prepare a fresh stock solution from the solid material. | |

| Incorrect Spiking | - Ensure the IS is spiked into all samples, standards, and quality controls at a consistent concentration. |

| - Verify the accuracy of pipettes used for spiking. | |

| Matrix Effects | - The sample matrix can suppress the ionization of the IS. |

| - Perform a post-extraction spike experiment to evaluate matrix effects. | |

| - Optimize sample preparation to remove interfering matrix components (e.g., using solid-phase extraction). | |

| Mass Spectrometer Issues | - Confirm that the mass spectrometer is tuned and calibrated correctly for the m/z of this compound. |

| - Check for any instrument contamination that may be suppressing the signal. |

Experimental Protocol: Assessing Matrix Effects

-

Prepare three sets of samples:

-

Set A (Neat Solution): this compound in a clean solvent (e.g., methanol).

-

Set B (Pre-extraction Spike): Blank matrix spiked with this compound before the extraction process.

-

Set C (Post-extraction Spike): Blank matrix extract spiked with this compound after the extraction process.

-

-

Analyze all samples by LC-MS/MS.

-

Calculate the matrix effect using the following formula:

-

Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

-

A value significantly less than 100% indicates ion suppression, while a value significantly greater than 100% suggests ion enhancement.

Issue 2: Chromatographic Peak Shape Issues and Shifting Retention Times

You may encounter peak tailing, fronting, or splitting for either the analyte or the internal standard, as well as a shift in retention time between the two.

Potential Causes and Solutions

| Potential Cause | Troubleshooting Steps |

| Isotopic Effect | - Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. |

| - This is a known phenomenon and is generally acceptable if the shift is small and consistent. | |

| Column Overload | - Injecting too high a concentration of the analyte or IS can lead to poor peak shape. |

| - Dilute the sample and re-inject. | |

| Column Degradation | - A decline in column performance can affect peak shape. |

| - Flush the column or replace it if necessary. | |

| Mobile Phase Issues | - Incorrect pH or composition of the mobile phase can impact peak shape. |

| - Prepare fresh mobile phase and ensure proper mixing. |

Issue 3: Inaccurate Quantification and Non-Linear Calibration Curves

Your calibration curve may be non-linear, or the calculated concentrations of your quality control samples may be outside of the acceptable range.

Potential Causes and Solutions

| Potential Cause | Troubleshooting Steps |

| Isotopic Interference | - The M+2 isotope of 1-Tetradecanol can have the same mass-to-charge ratio as this compound, leading to interference. |

| - Use a high-resolution mass spectrometer to resolve the two species. | |

| - If using a triple quadrupole, ensure that the precursor and product ion masses are selected to minimize this overlap. | |

| Contamination | - Contamination of the system with unlabeled 1-Tetradecanol can lead to a high background signal. |

| - Thoroughly clean the LC system and mass spectrometer. | |

| Incorrect IS Concentration | - An inappropriate concentration of the IS can lead to non-linearity. |

| - The IS response should be in the linear range of the detector and ideally similar to the analyte response at the mid-point of the calibration curve. |

Quantitative Data Summary: Representative Calibration Curve Data

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 1 | 12,500 | 510,000 | 0.0245 |

| 5 | 63,000 | 505,000 | 0.1248 |

| 10 | 128,000 | 515,000 | 0.2485 |

| 50 | 645,000 | 512,000 | 1.2598 |

| 100 | 1,290,000 | 508,000 | 2.5394 |

| 500 | 6,500,000 | 511,000 | 12.7202 |

Visual Troubleshooting Workflows

Technical Support Center: Stability of 1-Tetradecanol-d2 in Biological Matrices

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Tetradecanol-d2 as an internal standard in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a laboratory setting?

A1: this compound is a stable isotope-labeled form of 1-Tetradecanol (also known as myristyl alcohol), a long-chain saturated fatty alcohol. The "-d2" designation indicates that two hydrogen atoms on the first carbon (alpha-carbon) adjacent to the hydroxyl group have been replaced with deuterium. Its primary application is as an internal standard (IS) in quantitative bioanalysis using mass spectrometry (MS)-based methods, such as liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled IS is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability.[1][2][3]

Q2: What are the main stability concerns for this compound in biological matrices?

A2: The primary stability concerns for this compound in biological matrices such as plasma, serum, or tissue homogenates are:

-

Metabolic Instability: Enzymatic oxidation of the alcohol to the corresponding aldehyde (tetradecanal-d2) and subsequently to the carboxylic acid (myristic acid-d2). This is primarily mediated by alcohol dehydrogenases and aldehyde dehydrogenases.[4]

-

Back-Exchange of Deuterium: The potential for the deuterium atoms on the alpha-carbon to exchange with protons from the surrounding aqueous environment. This is a concern for deuterated compounds, particularly if the deuterium atoms are in a labile position.[3]

-

General Chemical Degradation: Like all lipids, this compound can be susceptible to degradation under harsh conditions such as extreme pH or high temperatures, although it is generally stable under typical bioanalytical conditions. Saturated long-chain fatty acids have been shown to be highly resistant to thermal hydrolysis at temperatures up to 160°C for several hours.[5][6]

Q3: How does the deuteration at the alpha-position affect the metabolism of this compound?

A3: The replacement of hydrogen with deuterium at the site of enzymatic attack can lead to a "kinetic isotope effect" (KIE). The C-D bond is stronger than the C-H bond, which can slow down the rate of reactions where this bond is broken. For the oxidation of this compound by alcohol dehydrogenase, a primary deuterium KIE is expected, which would result in a slower rate of metabolism compared to its non-deuterated counterpart.[7][8][9] This can be advantageous, as it may increase the stability of the internal standard in the biological matrix during the course of an experiment.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound as an internal standard.

Issue 1: Inconsistent or Decreasing Internal Standard Response

Symptom: The peak area of this compound is inconsistent across a batch of samples or shows a decreasing trend over time.

Potential Causes and Solutions:

-

Metabolic Degradation:

-

Cause: Enzymes in the biological matrix (e.g., plasma, liver microsomes) are metabolizing the this compound.[4]

-

Troubleshooting Steps:

-

Enzyme Inhibition: If possible, add a general enzyme inhibitor to the samples upon collection.

-

Sample Processing Temperature: Keep biological samples on ice or at 4°C during processing to minimize enzymatic activity.

-

Rapid Processing: Process samples as quickly as possible to reduce the time for enzymatic degradation to occur.

-

Protein Precipitation: Promptly perform protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) to denature and remove enzymes.

-

-

-

Back-Exchange of Deuterium:

-

Cause: The deuterium atoms on the alpha-carbon may be exchanging with protons from the sample matrix or mobile phase, particularly under basic pH conditions. While C-D bonds are generally stable, those adjacent to a heteroatom can be more susceptible to exchange under certain conditions.[1][10]

-

Troubleshooting Steps:

-

pH Control: Maintain a neutral or slightly acidic pH for your samples and mobile phases. Avoid strongly basic conditions.

-

Stability Assessment: Perform a stability experiment by incubating this compound in blank matrix at different pH values and temperatures to assess the extent of back-exchange.

-

-

Issue 2: Isotopic Contribution (Crosstalk) from the Analyte

Symptom: A signal for this compound is detected in samples that only contain the unlabeled analyte (1-Tetradecanol).

Potential Causes and Solutions:

-

Natural Isotope Abundance:

-

Cause: The unlabeled analyte has naturally occurring heavy isotopes (e.g., ¹³C) that can result in a mass-to-charge ratio (m/z) that overlaps with that of this compound.

-

Troubleshooting Steps:

-

Assess Contribution: Analyze a high concentration of the unlabeled analyte and monitor the mass transition for this compound.

-

Use a Higher Mass Labeled Standard: If crosstalk is significant, consider using an internal standard with a higher degree of deuteration (e.g., d4 or higher) to shift its m/z further from the analyte's isotopic cluster.

-

-

Issue 3: Presence of Unlabeled Analyte in the Internal Standard Solution

Symptom: A signal for the unlabeled analyte is detected in blank samples spiked only with the this compound internal standard.

Potential Causes and Solutions:

-

Impurity in the Internal Standard:

-

Cause: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.

-

Troubleshooting Steps:

-

Check Certificate of Analysis: Review the certificate of analysis for the isotopic purity of the internal standard.

-

Quantify the Impurity: Prepare a solution of the internal standard and quantify the peak area of the unlabeled analyte. This can be subtracted from the sample measurements, but it is not ideal.

-

Contact the Supplier: If the level of impurity is unacceptably high, contact the supplier for a higher purity batch.

-

-

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the literature, the following tables provide a general guide based on the known stability of long-chain fatty alcohols and principles of bioanalytical sample handling.[11][12]

Table 1: General Stability of Long-Chain Fatty Alcohols in Human Plasma

| Storage Condition | Time | Expected Stability | Recommendations |

| Room Temperature (~25°C) | < 8 hours | Moderate | Process samples as quickly as possible. Keep on ice when not in use. |

| Refrigerated (2-8°C) | 24 hours | Good | Suitable for short-term storage before analysis. |

| Frozen (-20°C) | 1 month | Good | Suitable for medium-term storage. |

| Ultra-low Freezer (-70°C to -80°C) | > 1 month | Excellent | Recommended for long-term storage.[13] |

Table 2: Factors Influencing the Stability of this compound in Biological Matrices

| Factor | Effect on Stability | Mitigation Strategies |

| Temperature | Higher temperatures increase enzymatic degradation and potential for chemical degradation. | Store samples at low temperatures (refrigerated or frozen).[14] |

| pH | Basic pH may promote back-exchange of deuterium. Extreme pH can cause chemical degradation. | Maintain samples at a neutral or slightly acidic pH. |

| Enzymatic Activity | Can lead to the oxidation of the alcohol to an aldehyde and carboxylic acid. | Use of enzyme inhibitors, low-temperature processing, and rapid protein precipitation. |

| Light Exposure | Can potentially lead to degradation, although saturated fatty alcohols are relatively stable. | Store samples in amber vials or protect from light.[14] |

| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can lead to degradation of some analytes. | Aliquot samples to avoid multiple freeze-thaw cycles.[13] |

Experimental Protocols

Protocol 1: Assessment of Metabolic Stability in Human Liver Microsomes

This protocol is designed to evaluate the in vitro metabolic stability of this compound.

Materials:

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Ice-cold acetonitrile with a suitable internal standard for quenching

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a working solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) and dilute it in phosphate buffer to the final desired concentration (e.g., 1 µM).

-

Pre-incubation: Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

-

Initiation: Initiate the metabolic reaction by adding the this compound working solution to the pre-warmed HLM and NADPH regenerating system mixture.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a stable, non-interfering internal standard (for analytical purposes).

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial and analyze the remaining concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life can be calculated.

Protocol 2: Evaluation of Freeze-Thaw and Long-Term Stability in Human Plasma

This protocol assesses the stability of this compound under typical sample storage conditions.[13]

Materials:

-

This compound

-

Blank human plasma

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Spike blank human plasma with this compound at low and high quality control (QC) concentrations.

-

Freeze-Thaw Stability:

-

Aliquot the spiked plasma samples.

-

Freeze the samples at -80°C for at least 24 hours.

-

Thaw the samples unassisted at room temperature.

-

Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5).

-

After the final thaw, process the samples and analyze them alongside freshly prepared calibration standards and QC samples.

-

-

Long-Term Stability:

-

Aliquot the spiked plasma samples and store them at the intended long-term storage temperature (e.g., -80°C).

-

At predetermined time points (e.g., 1, 3, 6 months), retrieve a set of samples.

-

Thaw the samples and analyze them alongside freshly prepared calibration standards and QC samples.

-

-

Data Analysis: The mean concentration of the stability samples should be within ±15% of the nominal concentration for the analyte to be considered stable.

Visualizations

References

- 1. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elusive transition state of alcohol dehydrogenase unveiled - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The unusual hydrogen-deuterium exchange of α-carbon protons in N-substituted glycine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Technical Support Center: Troubleshooting Poor Recovery of 1-Tetradecanol-d2

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with the recovery of 1-Tetradecanol-d2 during extraction procedures. It is intended for researchers, scientists, and drug development professionals utilizing this deuterated internal standard in their analytical methods.

Troubleshooting Guide: Addressing Poor Recovery

Low or inconsistent recovery of this compound can significantly impact the accuracy and precision of quantitative analyses. This guide provides a systematic approach to identifying and resolving common issues.

Question: Why is the recovery of my this compound internal standard unexpectedly low?

Answer:

Poor recovery of this compound can stem from several factors throughout the sample preparation and analysis workflow. The primary areas to investigate are the extraction procedure itself, potential matrix effects, and the analytical instrumentation. 1-Tetradecanol, also known as myristyl alcohol, is a long-chain saturated fatty alcohol. Its key physical property influencing extraction is its practical insolubility in water and good solubility in organic solvents like diethyl ether and ethanol.[1][2][3]

A logical workflow for troubleshooting this issue is outlined below:

Caption: Troubleshooting workflow for poor this compound recovery.

Frequently Asked Questions (FAQs)

Extraction Protocol

Q1: What are the recommended starting points for liquid-liquid extraction (LLE) of this compound from an aqueous matrix like plasma or urine?

A1: Given that 1-Tetradecanol is a nonpolar, long-chain alcohol, a water-immiscible organic solvent is recommended for LLE. A common approach involves a "salting-out" assisted liquid-liquid extraction (SALLE).[4]

Recommended LLE Protocol (General Guidance):

-

Protein Precipitation & Internal Standard Spiking: To a 1 mL plasma/serum sample, add 2 mL of a cold solvent like acetonitrile or methanol containing the known concentration of this compound. Vortex thoroughly to precipitate proteins.

-

Centrifugation: Centrifuge at >3000 x g for 10 minutes to pellet the precipitated proteins.

-

Extraction: Transfer the supernatant to a clean tube. Add 3-4 mL of a nonpolar solvent such as hexane or ethyl acetate.

-

Phase Separation: Add a salt, such as anhydrous sodium sulfate or sodium chloride, to facilitate phase separation and reduce emulsions. Vortex vigorously for 2 minutes.

-

Collection: Centrifuge to achieve a clear separation of the aqueous and organic layers. Carefully transfer the upper organic layer to a new tube.

-

Evaporation & Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., ethyl acetate for GC-MS).

Q2: What type of solid-phase extraction (SPE) sorbent is suitable for this compound?

A2: For a nonpolar compound like 1-Tetradecanol, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent can be effective, depending on the sample matrix and desired cleanup.

General SPE Protocol (Reversed-Phase C18):

-

Conditioning: Condition the C18 cartridge with methanol followed by water.

-

Loading: Load the pre-treated sample (e.g., plasma supernatant diluted with water).

-

Washing: Wash with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.

-

Elution: Elute the this compound with a nonpolar organic solvent like ethyl acetate or a mixture of hexane and isopropanol.

-

Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described for LLE.

Q3: I'm observing an emulsion during my liquid-liquid extraction. How can I resolve this?

A3: Emulsion formation is common when extracting from complex biological matrices. To break an emulsion, you can try the following:

-

Centrifugation: Spin the sample at a higher speed or for a longer duration.

-

Salting Out: Add a small amount of saturated sodium chloride solution or solid anhydrous sodium sulfate. This increases the polarity of the aqueous phase and can help force the separation.[4]

-

Solvent Addition: Add a small volume of a different organic solvent.

-

Temperature Change: Briefly cooling or gently warming the sample can sometimes destabilize the emulsion.

Matrix Effects and Deuterated Standards

Q4: Can there be differences in extraction efficiency between 1-Tetradecanol and this compound?

A4: While deuterated internal standards are designed to mimic the behavior of the analyte, slight differences in physicochemical properties can sometimes lead to differential extraction efficiency. This is known as the "isotope effect". If you suspect this is an issue, you may need to re-optimize your extraction conditions, paying close attention to pH and solvent composition to ensure both compounds are extracted with similar efficiency.

Q5: How can I minimize matrix effects that may be causing low recovery?

A5: Matrix effects, where other components in the sample interfere with the ionization of the analyte and internal standard, are a common cause of poor and variable recovery. To mitigate these:

-

Improve Sample Cleanup: Incorporate additional cleanup steps, such as using a more selective SPE sorbent or performing a back-extraction in your LLE protocol.

-

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

-

Optimize Chromatography: Ensure that your analytical method (e.g., GC-MS) chromatographically separates 1-Tetradecanol from co-eluting matrix components.

Analytical Considerations

Q6: My extraction recovery seems fine, but the signal on my GC-MS is still low. What should I check?

A6: If the extraction is efficient, the issue may lie with the analytical instrumentation. For GC-MS analysis of a long-chain alcohol like 1-Tetradecanol, consider the following:

-

Derivatization: Long-chain alcohols can have poor chromatographic peak shape and thermal stability. Derivatization to a more volatile and stable form, such as a trimethylsilyl (TMS) ether, is often necessary. Ensure your derivatization reaction is complete.

-

GC Inlet Temperature: An inlet temperature that is too low can lead to poor volatilization and discrimination against higher boiling point compounds.

-

Column Bleed and Contamination: A contaminated or degraded GC column can lead to poor peak shape and reduced signal intensity.

-

MS Ion Source: A dirty ion source can cause a general loss of sensitivity for all analytes.

Data Presentation

The following table summarizes potential extraction solvents and their relevant properties for the extraction of 1-Tetradecanol.

| Solvent | Polarity Index | Boiling Point (°C) | Water Solubility | Application Notes |

| Hexane | 0.1 | 69 | Insoluble | Good for extracting nonpolar compounds from aqueous matrices. |

| Ethyl Acetate | 4.4 | 77.1 | 8.3 g/100 mL | A moderately polar solvent effective for a range of lipids. |

| Diethyl Ether | 2.8 | 34.6 | 6.9 g/100 mL | Highly volatile, effective for nonpolar compounds. |

| Dichloromethane | 3.1 | 39.6 | 1.3 g/100 mL | A versatile solvent, but denser than water. |

| Acetonitrile | 5.8 | 81.6 | Miscible | Often used for protein precipitation prior to LLE or SPE.[4] |

| Methanol | 5.1 | 64.7 | Miscible | Commonly used for protein precipitation and as a solvent in SPE. |

Experimental Protocols

Protocol 1: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for this compound from Serum

This protocol is a general guideline and may require optimization for your specific application.

-

Sample Preparation:

-

Pipette 150 µL of the serum sample into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard solution (in methanol).

-

Add 100 µL of saturated ammonium sulfate solution.

-

Add 225 µL of acetonitrile.

-

-

Extraction:

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge for 10 minutes at 2300 x g.

-

-

Sample Transfer:

-

Carefully pipette 100 µL of the upper organic phase into an autosampler vial.

-

-

Analysis:

-

Analyze by GC-MS, potentially after a derivatization step.

-

Protocol 2: Solid-Phase Extraction (SPE) of this compound

This is a general protocol using a C18 SPE cartridge.

-

Cartridge Conditioning:

-

Pass 3 mL of methanol through the C18 cartridge.

-

Pass 3 mL of deionized water through the cartridge.

-

-

Sample Loading:

-